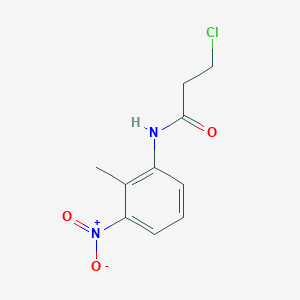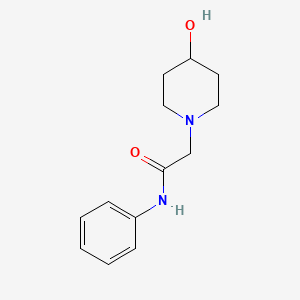![molecular formula C8H15NO B1461125 6-Ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097983-04-3](/img/structure/B1461125.png)
6-Ethoxy-3-azabicyclo[3.1.1]heptane
描述
6-Ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a nitrogen atom within the bicyclic framework.
作用机制
Target of Action
It’s known that this compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially altering their activity.
Pharmacokinetics
It’s known that the compound is a liquid , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Its incorporation into the structure of rupatidine suggests that it may contribute to the antihistamine effects of this drug.
生化分析
Biochemical Properties
6-Ethoxy-3-azabicyclo[3.1.1]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurotransmitter levels in the brain . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound has been found to influence the proliferation and differentiation of certain cell types, suggesting its potential role in cell development and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response . Additionally, high doses of this compound can result in toxic effects, including damage to specific organs and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process is facilitated by the presence of lithium aluminum hydride (LiAlH4), which acts as a reducing agent . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The scalability of this process is crucial for its application in various industries, including pharmaceuticals and materials science .
化学反应分析
Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving LiAlH4, are commonly used in its synthesis.
Substitution: The ethoxy group and nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for the synthesis of this compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products:
科学研究应用
6-Ethoxy-3-azabicyclo[3.1.1]heptane has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
相似化合物的比较
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the ethoxy group.
6-Azabicyclo[3.1.1]heptane: Another similar compound with a nitrogen atom in the bicyclic framework but without the ethoxy group.
Uniqueness: 6-Ethoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions and properties are required .
属性
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKMUIIDQFGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)


![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)







![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)

